molecular formula C9H10N4O2 B15344748 2-amino-8-(2-hydroxyethyl)pyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 1184920-95-3

2-amino-8-(2-hydroxyethyl)pyrido[2,3-d]pyrimidin-7(8H)-one

Cat. No.: B15344748
CAS No.: 1184920-95-3
M. Wt: 206.20 g/mol
InChI Key: YZQWTSZUYGWGQX-UHFFFAOYSA-N
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Description

2-amino-8-(2-hydroxyethyl)pyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that has garnered significant interest due to its potential biological activities. This compound belongs to the pyrido[2,3-d]pyrimidine family, which is known for its diverse pharmacological properties, including anticancer, antiviral, and anti-inflammatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-8-(2-hydroxyethyl)pyrido[2,3-d]pyrimidin-7(8H)-one typically involves the condensation of pyrimidine-5-carbaldehydes with suitable amines. One common method is the Knoevenagel condensation, followed by cyclization . For instance, the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride yields (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile, which can be further processed to obtain the desired pyrido[2,3-d]pyrimidine derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Properties

CAS No.

1184920-95-3

Molecular Formula

C9H10N4O2

Molecular Weight

206.20 g/mol

IUPAC Name

2-amino-8-(2-hydroxyethyl)pyrido[2,3-d]pyrimidin-7-one

InChI

InChI=1S/C9H10N4O2/c10-9-11-5-6-1-2-7(15)13(3-4-14)8(6)12-9/h1-2,5,14H,3-4H2,(H2,10,11,12)

InChI Key

YZQWTSZUYGWGQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C2=NC(=NC=C21)N)CCO

Origin of Product

United States

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